![molecular formula C20H19BrClN3O4 B5909174 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine CAS No. 6387-87-7](/img/structure/B5909174.png)
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine
Overview
Description
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine, also known as BAN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAN is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine involves its ability to inhibit the activity of various enzymes and receptors in the body. 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to bind to the serotonin transporter (SERT), which is involved in the reuptake of serotonin.
Biochemical and Physiological Effects:
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to reduce inflammation by inhibiting the activity of COX-2, which reduces the production of prostaglandins. 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin by inhibiting the activity of MAO and binding to SERT. In addition, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Advantages and Limitations for Lab Experiments
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has several advantages for lab experiments, including its ability to inhibit the activity of enzymes and receptors in the body, which makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors. 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine also has potential therapeutic applications, which makes it a useful tool for studying the potential treatments for various diseases. However, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has limitations for lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine. One direction is the further study of its potential therapeutic applications in cancer research, neurology, and psychiatry. Another direction is the study of its potential toxicity and safety in humans. Additionally, further research is needed to determine the optimal dosage and administration of 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine for potential therapeutic applications. Finally, the development of more efficient synthesis methods for 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine could lead to its increased availability for scientific research.
Synthesis Methods
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been synthesized through various methods, including the reaction of 5-bromo-2-methoxybenzaldehyde with piperazine in the presence of a base, followed by the reaction of the resulting compound with 4-chloro-2-nitrobenzoyl chloride. Another method involves the reaction of 5-bromo-2-methoxybenzaldehyde with piperazine in the presence of a base, followed by the reaction of the resulting compound with 4-chloro-2-nitroaniline. Both methods have been successful in synthesizing 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine with high yields.
Scientific Research Applications
1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurology, and psychiatry. In cancer research, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine has also been studied for its potential to treat psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O4/c1-29-19-6-3-15(21)12-14(19)2-7-20(26)24-10-8-23(9-11-24)17-5-4-16(22)13-18(17)25(27)28/h2-7,12-13H,8-11H2,1H3/b7-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOEKWWHCJGTC-FARCUNLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417641 | |
Record name | STK039392 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6387-87-7 | |
Record name | STK039392 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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